molecular formula C97H197NO48 B7909833 m-PEG48-amine

m-PEG48-amine

Cat. No.: B7909833
M. Wt: 2145.6 g/mol
InChI Key: NCWDZRVHWBSGGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

m-PEG48-amine: is a methyl-terminated polyethylene glycol amine compound. It is a water-soluble, single molecular weight polyethylene glycol product with a discrete chain length. This compound is often used as a linker in various chemical and biological applications due to its ability to form stable bonds with carboxylic acids, aldehydes, and ketones .

Preparation Methods

Synthetic Routes and Reaction Conditions: m-PEG48-amine is synthesized through the reaction of polyethylene glycol with amine groups. The process involves the activation of the terminal hydroxyl group of polyethylene glycol, followed by its reaction with an amine compound. The reaction conditions typically include the use of solvents like methylene chloride, acetonitrile, or dimethyl sulfoxide, and the reaction is carried out at ambient temperature .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The process includes the purification of the product through techniques like high-performance liquid chromatography to achieve a purity of over 95% .

Chemical Reactions Analysis

Types of Reactions: m-PEG48-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

m-PEG48-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of m-PEG48-amine involves its ability to form stable bonds with various functional groups. The primary amine group reacts with carboxylic acids, aldehydes, and ketones to form amide bonds and Schiff bases. These reactions enhance the solubility, stability, and functionality of the modified molecules and surfaces .

Comparison with Similar Compounds

  • m-PEG2000-amine
  • mPEG-amine
  • mPEG48-NH2

Comparison: m-PEG48-amine is unique due to its discrete chain length and high purity. Compared to other similar compounds, it offers better control over the modification process and results in more stable and reproducible products .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C97H197NO48/c1-99-4-5-101-8-9-103-12-13-105-16-17-107-20-21-109-24-25-111-28-29-113-32-33-115-36-37-117-40-41-119-44-45-121-48-49-123-52-53-125-56-57-127-60-61-129-64-65-131-68-69-133-72-73-135-76-77-137-80-81-139-84-85-141-88-89-143-92-93-145-96-97-146-95-94-144-91-90-142-87-86-140-83-82-138-79-78-136-75-74-134-71-70-132-67-66-130-63-62-128-59-58-126-55-54-124-51-50-122-47-46-120-43-42-118-39-38-116-35-34-114-31-30-112-27-26-110-23-22-108-19-18-106-15-14-104-11-10-102-7-6-100-3-2-98/h2-98H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWDZRVHWBSGGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C97H197NO48
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2145.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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